molecular formula C19H15FN6O3 B2661709 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 847384-30-9

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2661709
CAS RN: 847384-30-9
M. Wt: 394.366
InChI Key: HKFSTECFHPNFDG-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O3 and its molecular weight is 394.366. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

Radiosynthesis of selective radioligands, like [18F]PBR111, which are used for imaging the translocator protein (18 kDa) with positron emission tomography (PET), involves compounds structurally related to the one mentioned. These compounds, belonging to the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, show selectivity as ligands of the translocator protein, indicating their potential for in vivo brain imaging and the study of neuroinflammation (Dollé et al., 2008).

Anticancer Effects

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have demonstrated remarkable anticancer effects. By replacing the acetamide group with alkylurea, the compound maintains its antiproliferative activity and inhibitory activity against PI3Ks and mTOR, with reduced acute oral toxicity, suggesting its potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

Antiasthma Agents

Compounds with a triazolo[1,5-c]pyrimidine structure have been identified as mediator release inhibitors, indicating potential as antiasthma agents. The synthesis of these compounds involved a series of reactions starting from arylamidines, suggesting their application in developing new therapeutic options for asthma (Medwid et al., 1990).

Molecular Probes

Derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been synthesized as high affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying the A2A adenosine receptor, highlighting their utility in research focused on neurodegenerative diseases and cancer (Kumar et al., 2011).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c1-29-15-5-3-2-4-14(15)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSTECFHPNFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide

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